9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole
Overview
Description
The compound “9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole” is a complex organic molecule that contains a carbazole unit and a tetramethyl dioxaborolane unit . Carbazoles are a class of organic compounds that are structurally similar to biphenyl with a nitrogen atom in each of the ortho positions . Tetramethyl dioxaborolane is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . The carbazole unit would likely exhibit aromaticity, and the boronic ester would likely exhibit tetrahedral geometry around the boron atom .Chemical Reactions Analysis
The tetramethyl dioxaborolane unit of this compound could potentially undergo reactions with transition metal catalysts . For example, it could participate in borylation reactions at the benzylic C-H bond of alkylbenzenes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the properties of the carbazole and tetramethyl dioxaborolane units . For example, the compound might exhibit the high thermal stability and photostability often associated with carbazoles .Scientific Research Applications
Benzoxaborole Compounds in Medicinal Chemistry
Benzoxaboroles have been identified as a versatile boron-heterocyclic scaffold with a broad spectrum of applications in medicinal chemistry. Their physicochemical and drug-like properties have led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents, as well as anti-inflammatory agents with promising drug development perspectives. Two benzoxaborole derivatives are already in clinical use for the treatment of onychomycosis (tavaborole) and atopic dermatitis (crisaborole), with several others in various phases of clinical trials. The chemical versatility and peculiar mechanism of action related to the boron atom make benzoxaboroles a highly interesting field for pharmaceutical industry exploration (Nocentini, Supuran, & Winum, 2018).
Carbazole Derivatives and Environmental Applications
The research into halogenated carbazoles, including 1,3,6,8-tetrabromocarbazole, has revealed their persistent nature and dioxin-like toxicological potential in environmental samples. The study correlates the production of halogenated indigo dyes with the environmental presence of these compounds, indicating the anthropogenic origins of halogenated carbazoles found in sediments. This research emphasizes the need for understanding the environmental impact and potential risks associated with the production and use of carbazole derivatives (Parette et al., 2015).
Applications in Optoelectronics and Photovoltaics
The review on carbazole-, benzothiadiazole-, and isoindigo-based copolymers for solar cell applications highlights the photovoltaic performance and polymeric properties of these materials. Modifications such as fluorination, substitution, and donor-acceptor rearrangement have improved the molecular design of copolymeric backbones, providing insights for future developments in polymeric solar cells. This area represents a crucial intersection of organic chemistry and renewable energy technology, showcasing the potential of carbazole derivatives in advancing solar power efficiency (Tan & Sarjadi, 2017).
Antioxidant and Anti-inflammatory Applications
The synthesis and evaluation of multi-substituted carbazole alkaloids and related compounds for their antioxidant activities highlight the potential of these compounds in designing novel antioxidants. The study focuses on the construction of highly substituted carbazole rings and their comprehensive evaluation for radical scavenging assays, suggesting significant roles for oxygenated and phenolic carbazoles in antioxidant activity. This research underscores the importance of structural diversity in developing effective antioxidant agents (Hieda, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BNO2/c1-24(2)25(3,4)29-26(28-24)19-15-13-18(14-16-19)17-27-22-11-7-5-9-20(22)21-10-6-8-12-23(21)27/h5-16H,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZHQKVQCWCVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C4=CC=CC=C4C5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133746 | |
Record name | 9H-Carbazole, 9-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501133746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole | |
CAS RN |
1315281-51-6 | |
Record name | 9H-Carbazole, 9-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315281-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Carbazole, 9-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501133746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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